Octyl formate (CAS 112-32-3) is an aliphatic formate ester synthesized from 1-octanol and formic acid. As a colorless liquid with a characteristic rose-orange and fruity odor profile, it is a staple in the flavor and fragrance (F&F) industry. Beyond its organoleptic applications, octyl formate is highly valued in chemical procurement as a specialized volatile solvent and an intermediate in organic synthesis. It features a normal boiling point of approximately 198.8 °C and a vapor pressure of 0.34 mmHg at 25 °C . These baseline thermal and physical properties make it highly processable in temperature-sensitive extractions and formulations where controlled volatility is paramount [1].
When sourcing aliphatic esters, buyers might default to the more common octyl acetate (CAS 112-14-1) as a substitute for octyl formate. However, this generic substitution fails across thermal, reactive, and application-specific dimensions. Thermally, octyl acetate has a significantly higher boiling point (~211.0 °C) compared to octyl formate (198.8 °C), which drastically alters the evaporation rate in solvent clearance and delays top-note release in fragrance formulations . Chemically, acetate esters are relatively inert, whereas formate esters like octyl formate are distinctly reactive, capable of acting as formylating agents for amines or as liquid carbon monoxide surrogates in palladium-catalyzed carbonylation reactions [1]. Substituting with the acetate analog eliminates this dual-purpose synthetic utility.
Octyl formate demonstrates a distinctly different thermal profile compared to its acetate counterpart. At standard atmospheric pressure, octyl formate has a normal boiling point of 198.8 °C . In contrast, octyl acetate boils at approximately 211.0 °C . This 12.2 °C differential translates to a higher vapor pressure and a faster evaporation rate for the formate ester.
| Evidence Dimension | Normal Boiling Point |
| Target Compound Data | 198.8 °C |
| Comparator Or Baseline | Octyl acetate (211.0 °C) |
| Quantified Difference | 12.2 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures faster solvent clearance in temperature-sensitive extractions and provides a sharper, more volatile top-note in fragrance formulations compared to the acetate analog.
The synthesis route of octyl formate heavily influences its procurement footprint, especially for natural-grade flavors. Direct enzymatic esterification of 1-octanol and formic acid using immobilized lipase (Novozym 435 at 15 g/L, 40 °C) achieves a remarkable 96.51% conversion[1]. In contrast, alternative green routes like the transesterification of 1-octanol with ethyl formate require a massive 94:6 molar excess of the formyl donor and 24 hours to reach only 90% conversion [1].
| Evidence Dimension | Enzymatic conversion yield |
| Target Compound Data | 96.51% conversion (Direct esterification, 1:7 molar ratio) |
| Comparator Or Baseline | 90% conversion (Transesterification, 94:6 molar excess) |
| Quantified Difference | 6.51% higher yield with significantly lower solvent excess |
| Conditions | Immobilized lipase (Novozym 435) catalyzed synthesis at 40 °C |
Validates direct enzymatic esterification from 1-octanol as a highly efficient, more atom-economical procurement and manufacturing route over transesterification.
Unlike standard aliphatic acetates, formate esters possess unique reactivity profiles. Octyl formate can function as a highly effective formylating agent for amines to produce formamides, and it serves as a liquid carbon monoxide surrogate in transition-metal catalyzed carbonylation reactions [1]. Octyl acetate, containing an acetyl rather than a formyl group, is completely inert in these specific C1-transfer applications.
| Evidence Dimension | Formyl group transfer capability |
| Target Compound Data | Active formylating agent and CO surrogate |
| Comparator Or Baseline | Octyl acetate (Inert to formylation) |
| Quantified Difference | Exclusive formylation reactivity |
| Conditions | Amine formylation or Pd-catalyzed carbonylation |
Makes octyl formate a dual-purpose procurement choice: a volatile solvent that can also function as a specialized C1-building block, unlike inert acetates.
Where a sharp, fast-evaporating rose-orange or fruity note is required, octyl formate is the targeted choice. Its 198.8 °C boiling point allows it to release faster than octyl acetate, making it highly effective for creating immediate olfactory impact in perfumes and cosmetics .
For manufacturers requiring natural-grade flavorings, octyl formate can be efficiently procured or synthesized via direct enzymatic esterification. Utilizing Novozym 435 allows for >96% conversion from 1-octanol without the need for harsh chemical catalysts or massive solvent excesses required by transesterification routes [1].
In pharmaceutical or fine chemical synthesis where a liquid, easy-to-handle carbon monoxide surrogate or formylating agent is needed, octyl formate serves as an excellent reagent. It enables amine formylation and Pd-catalyzed carbonylation while avoiding the severe safety hazards and high-pressure equipment associated with gaseous carbon monoxide [2].
Irritant